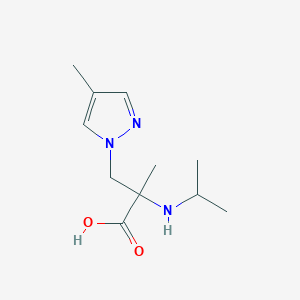
2-(Isopropylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or copper can enhance the efficiency of the reactions . Additionally, the reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
What sets 2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-11(4,10(15)16)7-14-6-9(3)5-12-14/h5-6,8,13H,7H2,1-4H3,(H,15,16) |
InChI Key |
KXTAJVHCUXEHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C(=O)O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


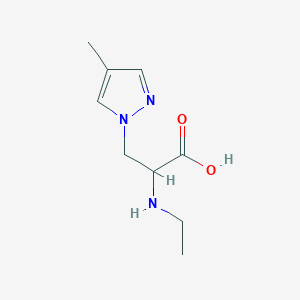
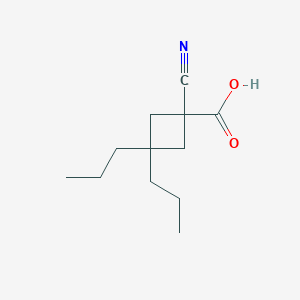
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
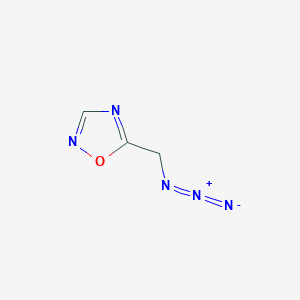
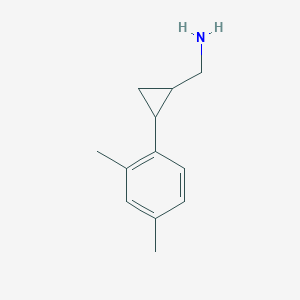

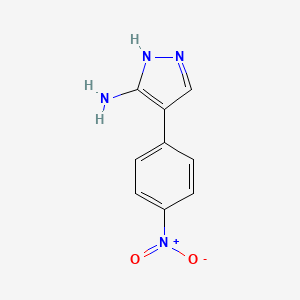
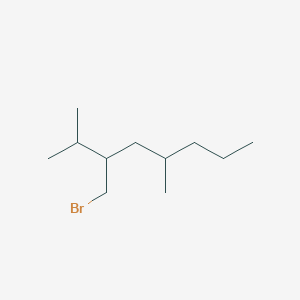
![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
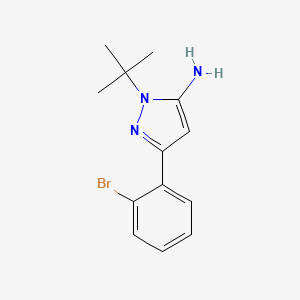

![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
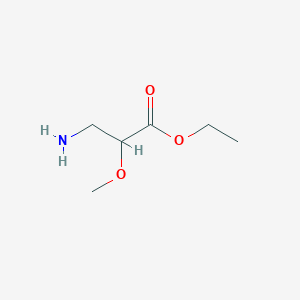
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
